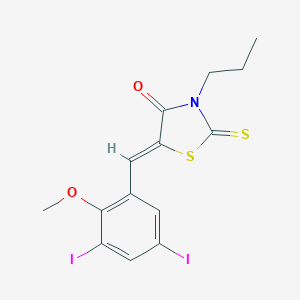![molecular formula C22H22N2O3S2 B301702 N-[2-(phenylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B301702.png)
N-[2-(phenylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(phenylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide, also known as PSEA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. PSEA is a sulfonamide derivative that has been synthesized through a multi-step process. The compound has been found to exhibit promising biological activity and has been investigated for its potential use in various fields, including pharmacology and medicinal chemistry.
作用機序
The mechanism of action of N-[2-(phenylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are involved in disease progression. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antimicrobial activities. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, the compound has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
N-[2-(phenylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide has several advantages for use in lab experiments, including its high purity, stability, and low toxicity. The compound is also relatively easy to synthesize and can be obtained in large quantities. However, there are some limitations to the use of this compound in lab experiments, including its limited solubility in water and some organic solvents. The compound also requires careful handling and storage to prevent degradation.
将来の方向性
There are several future directions for the study of N-[2-(phenylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide, including the investigation of its potential therapeutic applications in various diseases. Further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Additionally, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of more potent and selective compounds. The use of this compound in combination with other drugs or therapies could also be explored to enhance its therapeutic efficacy.
合成法
The synthesis of N-[2-(phenylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide involves a multi-step process that starts with the reaction of 2-chloro-N-(phenylsulfanyl)ethylacetamide with sodium sulfide to form 2-(phenylsulfanyl)ethylamine. This intermediate is then reacted with 4-chloro-N-(phenylsulfonyl)aniline to form this compound. The final product is obtained after purification through recrystallization.
科学的研究の応用
N-[2-(phenylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide has been investigated for its potential therapeutic applications in various fields, including pharmacology, medicinal chemistry, and drug discovery. The compound has been found to exhibit promising biological activity against various diseases, including cancer, inflammation, and microbial infections.
特性
分子式 |
C22H22N2O3S2 |
|---|---|
分子量 |
426.6 g/mol |
IUPAC名 |
2-[N-(benzenesulfonyl)anilino]-N-(2-phenylsulfanylethyl)acetamide |
InChI |
InChI=1S/C22H22N2O3S2/c25-22(23-16-17-28-20-12-6-2-7-13-20)18-24(19-10-4-1-5-11-19)29(26,27)21-14-8-3-9-15-21/h1-15H,16-18H2,(H,23,25) |
InChIキー |
XSJLNDKPGLAINH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(CC(=O)NCCSC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)N(CC(=O)NCCSC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-4-[3-ethoxy-4-(1-naphthylmethoxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301619.png)
![4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301620.png)
![2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301622.png)
![2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301624.png)
![N-(1,3-benzodioxol-5-yl)-2-(3-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B301626.png)
![N-(2,6-dimethylphenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B301630.png)
![2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B301633.png)
![2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B301634.png)
![5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301636.png)
![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301637.png)
![2-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301639.png)
![(2E)-2-[4-(difluoromethoxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301640.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B301642.png)